molecular formula C25H21Cl2OP B8787604 ((4-Chlorophenoxy)methyl)triphenylphosphoniumchloride CAS No. 69743-39-1

((4-Chlorophenoxy)methyl)triphenylphosphoniumchloride

Cat. No.: B8787604
CAS No.: 69743-39-1
M. Wt: 439.3 g/mol
InChI Key: WTCAEVIBYIIUPR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Chlorophenoxy)methylphosphanium chloride is an organophosphorus compound widely used in organic synthesis. It is known for its role as a Wittig reagent, which is essential in the formation of alkenes from aldehydes and ketones. This compound is characterized by its stability and reactivity, making it a valuable tool in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenoxy)methylphosphanium chloride typically involves the reaction of triphenylphosphine with 4-chlorophenoxymethyl chloride. The reaction is carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran under inert atmosphere conditions to prevent moisture interference. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of (4-Chlorophenoxy)methylphosphanium chloride follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors equipped with inert gas purging systems are used to maintain anhydrous conditions. The reaction is monitored using techniques such as gas chromatography or high-performance liquid chromatography to ensure the desired product formation.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenoxy)methylphosphanium chloride primarily undergoes substitution reactions, particularly in the Wittig reaction. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Wittig Reaction: Involves the use of strong bases such as sodium hydride or potassium tert-butoxide to generate the ylide intermediate, which then reacts with aldehydes or ketones to form alkenes.

    Oxidation: Can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Major Products

    Wittig Reaction: Produces alkenes with high selectivity.

    Oxidation: Forms phosphine oxides.

    Reduction: Yields phosphine derivatives.

Scientific Research Applications

(4-Chlorophenoxy)methylphosphanium chloride has diverse applications in scientific research:

    Chemistry: Used as a key reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.

    Medicine: Involved in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chlorophenoxy)methylphosphanium chloride in the Wittig reaction involves the formation of a phosphonium ylide intermediate. This ylide then reacts with carbonyl compounds (aldehydes or ketones) to form a betaine intermediate, which subsequently undergoes rearrangement to produce the desired alkene and a triphenylphosphine oxide byproduct. The reaction proceeds through a concerted mechanism, ensuring high stereoselectivity and yield.

Comparison with Similar Compounds

(4-Chlorophenoxy)methylphosphanium chloride is compared with other similar compounds such as:

  • (Methoxymethyl)triphenylphosphonium chloride
  • (Bromomethyl)triphenylphosphonium bromide
  • (Chloromethyl)triphenylphosphonium chloride

Uniqueness

(4-Chlorophenoxy)methylphosphanium chloride is unique due to its specific reactivity with 4-chlorophenoxy groups, which imparts distinct electronic and steric properties. This makes it particularly useful in synthesizing compounds with specific structural and functional attributes.

Properties

CAS No.

69743-39-1

Molecular Formula

C25H21Cl2OP

Molecular Weight

439.3 g/mol

IUPAC Name

(4-chlorophenoxy)methyl-triphenylphosphanium;chloride

InChI

InChI=1S/C25H21ClOP.ClH/c26-21-16-18-22(19-17-21)27-20-28(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1;/p-1

InChI Key

WTCAEVIBYIIUPR-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[P+](COC2=CC=C(C=C2)Cl)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 100 ml round-bottom flask was added 5 g (28.8 mmol, 1.0 equiv) of α,4-dichloroanisole, 7.8 g (30 mmol, 1.05 equiv) triphenylphosphine, and 50 ml toluene (over sieves). The resulting solution was heated to 100° C. for 24 hours, cooled down to room temperature, and filtered to afford the product as a white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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